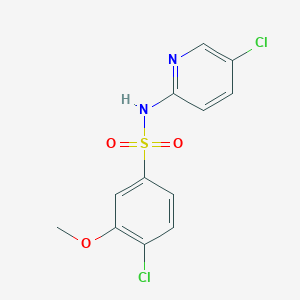
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the field of epigenetics due to its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
作用機序
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide inhibits the histone demethylase JMJD3 by binding to the active site of the enzyme. JMJD3 is involved in the removal of the methyl group from lysine 27 on histone H3 (H3K27me3), which is a repressive mark that is associated with gene silencing. By inhibiting JMJD3, this compound prevents the removal of H3K27me3 and promotes the maintenance of the repressive chromatin state, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the expression of genes that are involved in cell growth and survival. In inflammatory disorders, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, this compound protects neurons from oxidative stress-induced damage by upregulating the expression of genes that are involved in antioxidant defense.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its high selectivity for JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental systems. Additionally, this compound has been shown to have off-target effects on other enzymes, such as UTY and JMJD2A, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. One direction is to further investigate the therapeutic potential of this compound in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of JMJD3, which can overcome the limitations of this compound. Additionally, future studies can focus on the development of new experimental systems that can overcome the solubility issues of this compound and improve its efficacy as a research tool.
合成法
The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride to obtain this compound. The final product is purified using column chromatography to obtain a white solid with a purity of >95%.
科学的研究の応用
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-11-6-9(3-4-10(11)14)20(17,18)16-12-5-2-8(13)7-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERXWXQZZKKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate](/img/structure/B2370842.png)
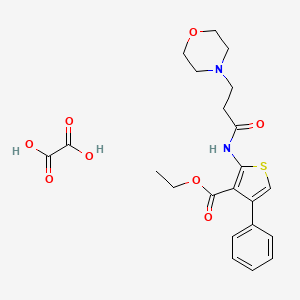
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)
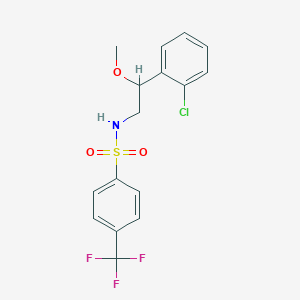
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide](/img/structure/B2370850.png)
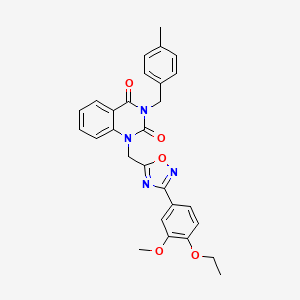
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2370852.png)

![Ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)
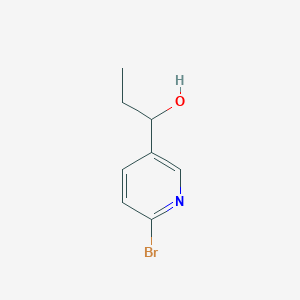
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2370863.png)